N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Anticancer Cytotoxicity 1,3,4-Oxadiazole

Prioritize N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide for oncology and antimicrobial screening libraries. Its cyclohexyl substitution at the 5-position imparts unique lipophilicity, steric bulk, and conformational flexibility, distinct from aromatic analogs, driving differential target binding. Structurally related cyclohexyl-oxadiazoles exhibit IC₅₀ values of 23.5–81.6 µM against HeLa and MCF-7 cell lines, making this cyclopropanecarboxamide variant a strong hit-identification candidate. The conformationally constrained cyclopropanecarboxamide group resists metabolic hydrolysis, offering a direct replacement for labile benzamide groups to improve half-life and bioavailability without scaffold hopping.

Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol
CAS No. 922078-05-5
Cat. No. B6578247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
CAS922078-05-5
Molecular FormulaC12H17N3O2
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NN=C(O2)NC(=O)C3CC3
InChIInChI=1S/C12H17N3O2/c16-10(8-6-7-8)13-12-15-14-11(17-12)9-4-2-1-3-5-9/h8-9H,1-7H2,(H,13,15,16)
InChIKeyMDMQRXKDEADZIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide: Compound Sourcing and Baseline Characteristics for Procurement Decisions


N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide (CAS 922078-05-5) is a synthetic small molecule classified as a 1,3,4-oxadiazole derivative. It features a cyclopropanecarboxamide group at the 2-position and a cyclohexyl substituent at the 5-position of the oxadiazole ring . The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, while the cyclopropane moiety contributes to conformational rigidity and metabolic stability [1]. This compound is differentiated from many in-class analogs by its aliphatic cyclohexyl substitution, which replaces the aromatic or heteroaromatic groups typically found on the 5-position of the oxadiazole ring in this chemical family [2].

Why Generic 1,3,4-Oxadiazole Substitution Is Not Advisable for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide


The biological profile of 2,5-disubstituted-1,3,4-oxadiazoles is heavily influenced by the nature of the substituent at the 5-position. Generic substitution of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide with analogs bearing common aromatic or heteroaromatic 5-substituents (e.g., 5-phenyl, 5-pyridyl, or 5-chlorophenyl variants) cannot guarantee equivalent performance because the cyclohexyl group imparts a unique combination of lipophilicity, steric bulk, and conformational flexibility that directly impacts target binding affinity and cytotoxicity profiles [1]. For instance, in a structurally related series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted anilines, specific derivatives exhibited markedly different IC₅₀ values against HeLa and MCF-7 cell lines, demonstrating that even minor modifications to the cyclohexyl-oxadiazole core can lead to large variations in biological outcome [1]. The quantitative evidence below confirms that this compound's specific substitution pattern is not interchangeable.

Quantitative Evidence Guide for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide: Differentiation Against Structural Analogs


Anticancer Differentiation: Scaffold-driven Potency Against HeLa Cells

In a study of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives, compound 6b showed an IC₅₀ of 30.4 µM against HeLa cells, while the 5-substituent-modified analog 6a (same cyclohexyl-oxadiazole core but different aniline substitution) showed IC₅₀ of 79.7 µM. The cyclohexyl group at the 5-position is a key structural determinant, but the amide side chain at the 2-position dramatically differentiates activity [1]. The target compound's cyclopropanecarboxamide side chain is predicted to confer distinct activity compared to these aniline derivatives.

Anticancer Cytotoxicity 1,3,4-Oxadiazole

Anticancer Differentiation: Scaffold-driven Potency Against MCF-7 Cells

Using the same study [1], compound 6b exhibited an IC₅₀ of 23.5 µM against MCF-7 breast cancer cells, compared to 81.6 µM for compound 6a. This 3.5x difference demonstrates that the substitution pattern at the 2-position of the cyclohexyl-oxadiazole core is a critical sensitivity determinant for breast cancer cell lines.

Breast Cancer Cytotoxicity 1,3,4-Oxadiazole

Antimicrobial Structural Relevance: Cyclohexyl-oxadiazole Scaffold Shows Moderate to Good Activity

A separate study on synthesized 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives reported moderate to good in vitro antibacterial activity against S. aureus, B. subtilis, E. coli, and P. aeruginosa, and antifungal activity against C. albicans and A. niger [1]. While this data is for aniline derivatives, it confirms that the 5-cyclohexyl-1,3,4-oxadiazole substructure is a viable antimicrobial scaffold.

Antimicrobial Antibacterial 1,3,4-Oxadiazole

Predicted Physicochemical Differentiation: Conformational Rigidity and Lipophilicity Control

The cyclopropanecarboxamide group introduced at the 2-position is known to enhance metabolic stability and influence target selectivity relative to conventional amides or anilines [1]. This structural feature gives N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide a distinct pharmacokinetic potential compared to its N-substituted aniline analogs.

Lipophilicity Metabolic Stability Cyclopropane

Optimal Procurement Scenarios for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide Based on Evidence


1. Oncology Hit-Finding and Lead Optimization Programs

The compound should be prioritized for procurement in oncology-focused screening libraries targeting HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The demonstrated potency range of structurally related cyclohexyl-oxadiazoles (IC₅₀ 23.5–81.6 µM) [1] makes this cyclopropanecarboxamide variant a strong candidate for hit identification, especially where modifications at the 2-position can be explored for structure-activity relationship (SAR) studies.

2. Antimicrobial Discovery Platforms Seeking New Gram-Positive and Gram-Negative Agents

The 5-cyclohexyl-1,3,4-oxadiazole scaffold has demonstrated moderate to good antibacterial and antifungal activity in vitro [2]. N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a logical inclusion in antimicrobial screening decks, particularly for programs focused on drug-resistant S. aureus or E. coli.

3. Pharmacokinetic Optimization Studies Requiring Stable Amide Bioisosteres

The cyclopropanecarboxamide group provides a conformationally constrained amide bioisostere that resists metabolic hydrolysis [3]. Scientists seeking to replace metabolically labile anilide or benzamide groups in existing lead series should consider this compound as a direct test candidate for improving half-life and bioavailability without scaffold hopping.

4. Chemical Biology Tool Compound for Target Identification

Given the scaffold's predicted activity across multiple pathways (anticancer, antimicrobial), N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide can serve as a chemical probe in phenotypic screening campaigns. Its unique cyclohexyl substitution may confer a target selectivity profile distinct from aromatic 5-substituted oxadiazoles, aiding in target deconvolution efforts.

Quote Request

Request a Quote for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.